molecular formula C15H15N3O3S B4425158 1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE CAS No. 728000-07-5

1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE

Cat. No.: B4425158
CAS No.: 728000-07-5
M. Wt: 317.4 g/mol
InChI Key: YXAMDSNYEBEJAL-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methylsulfonyl group, a pyridinyl group, and an indolinecarboxamide moiety, making it an interesting subject for research and development.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as methylsulfonylmethane (msm), have been found to exhibit substantial affinity levels towards estrogen receptor alpha (erα) .

Mode of Action

It’s suggested that msm may bind to surface receptor sites, blocking the interaction of parasite and host . This could potentially be a mechanism of action for this compound as well.

Biochemical Pathways

Environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous dna-methylation status throughout the genome . This could potentially be a pathway affected by this compound.

Pharmacokinetics

Nuclear magnetic resonance (nmr) studies have demonstrated that oral doses of msm are absorbed into the blood and cross the blood/brain barrier . This suggests that the compound might have similar ADME properties.

Result of Action

It’s suggested that msm has potential anti-inflammatory, antiatherosclerotic, and chemopreventative activities along with free radical scavenging . This could potentially be a result of the action of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(methylsulfonyl)-N-2-pyridinyl-5-indolinecarboxamide. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE typically involves multiple steps, including the formation of the indolinecarboxamide core, the introduction of the pyridinyl group, and the addition of the methylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The indolinecarboxamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyridinyl group can produce piperidine derivatives.

Scientific Research Applications

1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-(METHYLSULFINYL)-1-PHENYL-1-(2-PYRIDINYL)ETHANOL: Shares the pyridinyl group but differs in the overall structure and functional groups.

    1-[3-(METHYLSULFONYL)-2-PYRIDINYL]-PIPERAZINE: Contains the methylsulfonyl and pyridinyl groups but has a piperazine core instead of indolinecarboxamide.

Uniqueness

1-(METHYLSULFONYL)-N-(2-PYRIDINYL)-5-INDOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methylsulfonyl-N-pyridin-2-yl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-22(20,21)18-9-7-11-10-12(5-6-13(11)18)15(19)17-14-4-2-3-8-16-14/h2-6,8,10H,7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAMDSNYEBEJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160770
Record name 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728000-07-5
Record name 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728000-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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